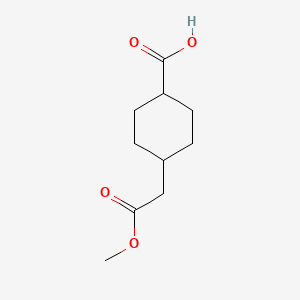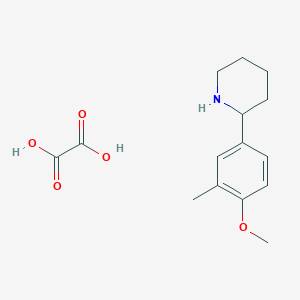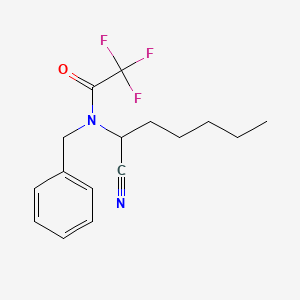
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is an organic compound with a molecular formula of C10H16O4. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methoxy-oxoethyl group. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy-oxoethyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the methoxy-oxoethyl group.
2-Methoxy-2-oxoethylcyclohexane: Lacks the carboxylic acid group.
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate: An ester derivative of the compound.
Uniqueness
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and methoxy-oxoethyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
ITUQLTQTZXIBKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)


![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
